Potassium (pyridin-2-yl)trifluoroborate
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆): Pyridinyl protons resonate at δ 8.48 (d, J = 5.1 Hz, 1H), 7.62 (t, J = 7.2 Hz, 1H), and 7.09 (m, 1H).
- ¹³C NMR : The boron-bound carbon (C–B) appears at δ 141.9 ppm, while pyridinyl carbons span δ 124–150 ppm.
- ¹⁹F NMR : A singlet at δ −140.1 ppm corresponds to equivalent B–F₃ groups.
- ¹¹B NMR : A quartet at δ 1.7 ppm (J = 32 Hz) confirms BF₃⁻ geometry.
Infrared (IR) Spectroscopy
Strong absorptions at 1,261 cm⁻¹ (B–F stretch) and 1,417 cm⁻¹ (C–N pyridinyl vibration).
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a peak at m/z 164.0495 ([C₅H₄BF₃N]⁻), consistent with the theoretical m/z 164.0499.
Table 1: Key Spectroscopic Data
| Technique | Signal (δ or m/z) | Assignment |
|---|---|---|
| ¹H NMR | 8.48 ppm | Pyridinyl H-6 |
| ¹³C NMR | 141.9 ppm | B–C (pyridinyl) |
| ¹⁹F NMR | −140.1 ppm | BF₃⁻ |
| ESI-MS | 164.0495 | [C₅H₄BF₃N]⁻ |
Comparative Electronic Structure with Aryltrifluoroborate Analogues
The pyridin-2-yl group introduces electron-withdrawing effects via its aromatic π-system, reducing electron density at boron compared to phenyltrifluoroborates. Density functional theory (DFT) calculations show a 0.15 eV increase in LUMO energy relative to potassium phenyltrifluoroborate, impacting reactivity in Suzuki-Miyaura couplings. The nitrogen lone pair in pyridinyl derivatives also enables weak intermolecular interactions (e.g., C–H···N), absent in non-heterocyclic analogues.
Table 2: Electronic Properties of Selected Trifluoroborates
| Compound | LUMO (eV) | B–C Bond Length (Å) |
|---|---|---|
| Potassium phenyltrifluoroborate | −1.92 | 1.60 |
| Potassium pyridin-2-yltrifluoroborate | −1.77 | 1.58 |
Thermochemical Stability and Decomposition Pathways
This compound exhibits stability up to 246°C, beyond which decomposition occurs via two pathways:
- Hydrolysis : Gradual conversion to pyridin-2-ylboronic acid (C₅H₆BNO₂) in aqueous media.
- Thermal Degradation : Above 250°C, BF₃ elimination generates potassium fluoride and a pyridinyl radical intermediate.
Differential scanning calorimetry (DSC) shows an exothermic peak at 256°C (ΔH = −78 kJ/mol), attributed to BF₃ release. The compound is moisture-stable under inert atmospheres but slowly hydrolyzes in humid air (t₁/₂ = 14 days at 25°C, 60% RH).
Figure 1: Thermal Decomposition Mechanism
$$
\text{C}5\text{H}4\text{BF}3\text{K} \xrightarrow{\Delta} \text{C}5\text{H}4\text{N} + \text{BF}3 + \text{KF}
$$
Properties
IUPAC Name |
potassium;trifluoro(pyridin-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3N.K/c7-6(8,9)5-3-1-2-4-10-5;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCPQBPINNXCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=N1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694355 | |
| Record name | Potassium trifluoro(pyridin-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561328-70-9 | |
| Record name | Potassium trifluoro(pyridin-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (pyridin-2-yl)trifluoroborate | |
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Preparation Methods
Procedure:
- Dissolve pyridyl-2-B(mida) derivative in methanol.
- Add aqueous KHF2 solution (4.5 M, typically 0.4 mL for 0.6 mmol substrate).
- Stir at room temperature for 16 hours.
- Remove solvent under reduced pressure.
- Extract and purify the crude product via filtration and evaporation.
Results:
- Yield: Approximately 80%
- The process yields a stable potassium trifluoroborate salt suitable for further synthetic applications.
Nucleophilic Substitution of Haloalkyltrifluoroborates with Sodium Azide Followed by Click Chemistry
Another innovative route involves the synthesis of potassium pyridine-2-yltrifluoroborate via nucleophilic substitution of haloalkyltrifluoroborates with sodium azide, followed by a click reaction with alkynes to generate functionalized derivatives.
Procedure:
- Haloalkyltrifluoroborate (e.g., bromomethyl or chloromethyl derivatives) is reacted with sodium azide at elevated temperatures (~80°C).
- The azide intermediate is then subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes.
- The azido compound is purified by recrystallization, yielding the potassium azidoalkyltrifluoroborate in yields of 94–98%.
Data Table (from research findings):
| Haloalkyltrifluoroborate | Reaction Time (h) | Yield of Azide (%) | Conditions |
|---|---|---|---|
| Bromo- or iodomethyl | 4–6 | 94–98 | 80°C, DMSO-d6, vacuum drying |
| 5-bromopentyl | Shorter than methyl | Similar high yields | Same as above |
Borylation of Pyridine Derivatives Followed by Treatment with KHF2
A classical approach involves the initial borylation of pyridine derivatives, followed by oxidation with KHF2 to produce the trifluoroborate salts.
Procedure:
- Pyridine derivatives are subjected to borylation using reagents like bis(pinacolato)diboron.
- The resulting boronate esters are then treated with aqueous KHF2.
- The mixture is stirred at room temperature or slightly elevated temperatures until conversion is complete.
Results:
- Yields are generally high, often exceeding 70%, with the process producing stable potassium salts.
- Suitable for various substituted pyridines, including pyridin-2-yl derivatives.
Summary of Preparation Methods in Data Table
| Method | Starting Material | Reagents & Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Direct KHF2 Conversion | Pyridine-2-B(mida) derivative | KHF2 in methanol, 16 h at room temperature | ~80 | Mild, straightforward, high yield |
| Nucleophilic Substitution | Haloalkyltrifluoroborate + NaN3 | NaN3 at 80°C in DMSO-d6 | 94–98 | Efficient azide formation, suitable for click chemistry |
| Borylation + KHF2 Treatment | Pyridine derivatives + diboron reagents | Borylation, then KHF2 in aqueous medium | >70 | Versatile, applicable to various pyridine derivatives |
Notes and Considerations
- Reaction Conditions: Most methods operate under mild to moderate conditions, often at room temperature or slightly elevated temperatures.
- Purification: Recrystallization from suitable solvents (e.g., methanol, ethyl acetate) is common for isolating pure salts.
- Yield Optimization: Reaction times and reagent equivalents can be optimized based on substrate reactivity and steric factors.
- Safety: Handling of KHF2 and halogenated intermediates requires appropriate safety precautions due to toxicity and corrosiveness.
Chemical Reactions Analysis
Types of Reactions
Potassium (pyridin-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction under specific conditions, although these reactions are less common
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, for example, the major products are biaryl compounds .
Scientific Research Applications
Applications in Organic Synthesis
Potassium (pyridin-2-yl)trifluoroborate is predominantly used as a reagent in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is vital for forming carbon-carbon bonds, which are essential for constructing complex organic molecules.
Key Reactions:
- Suzuki-Miyaura Coupling: The compound acts as a nucleophilic partner in coupling reactions with aryl halides, leading to biaryl compounds .
- Palladium-Catalyzed Reactions: It has been employed in palladium(II)-catalyzed ortho-arylation of pyridine derivatives, demonstrating efficient formation under optimized conditions .
Medicinal Chemistry Applications
The biological activity of this compound suggests potential applications in medicinal chemistry. Research indicates that organoboron compounds can exhibit various biological activities, including antimicrobial and anticancer properties. The pyridine moiety may facilitate interactions with biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity: Similar organoboron compounds have shown promise in modulating biological pathways relevant to cancer treatment, warranting further investigation into this compound's therapeutic potential.
- Drug Discovery: Its role as a tool in drug discovery processes is being explored, particularly for synthesizing biologically active molecules.
Industrial Applications
In addition to its academic applications, this compound is utilized in the production of fine chemicals and advanced materials. Its unique properties enable its use in developing new polymers and materials that incorporate boron functionalities.
Summary Table of Applications
| Application Area | Description | Key Reactions/Processes |
|---|---|---|
| Organic Synthesis | Used as a reagent for carbon-carbon bond formation through cross-coupling reactions | Suzuki-Miyaura coupling |
| Medicinal Chemistry | Potential therapeutic agent with antimicrobial and anticancer properties | Drug discovery processes |
| Industrial Chemistry | Production of fine chemicals and advanced materials | Development of new polymers |
Mechanism of Action
The mechanism of action of potassium (pyridin-2-yl)trifluoroborate in chemical reactions involves the transfer of the pyridin-2-yl group to a suitable electrophile. In Suzuki-Miyaura coupling, for example, the compound acts as a nucleophilic partner, transferring the pyridin-2-yl group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Structural and Electronic Features
Potassium aryltrifluoroborates differ primarily in their aryl substituents, which modulate reactivity and stability:
| Compound | Substituent | Key Features |
|---|---|---|
| Potassium (pyridin-2-yl)trifluoroborate | Pyridin-2-yl | Electron-withdrawing N-heterocycle; potential for ligand-metal interactions |
| Potassium (2,4-dichlorophenyl)trifluoroborate | 2,4-Dichlorophenyl | Electron-deficient aryl group; enhanced stability toward oxidation |
| Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate | 4-(2-Hydroxyethyl)phenyl | Polar substituent; improved solubility in protic solvents |
| Potassium 2-propenyltrifluoroborate | Alkenyl (CH₂=CHCH₂) | Sp²-hybridized carbon; useful for stereoselective alkenyl couplings |
Key Observations :
Reactivity in Suzuki-Miyaura Coupling
Aryltrifluoroborates release trace amounts of boronic acid (R-B(OH)₂) and fluoride (F⁻) in situ, which are critical for catalyst activation and transmetalation . Comparative studies reveal:
*Yields vary with substrate and catalyst.
Notable Trends:
- Pyridin-2-yl derivatives may require lower temperatures to minimize protodeboronation due to the destabilizing effect of the nitrogen heterocycle on the boron center.
- Alkenyltrifluoroborates achieve higher yields in couplings with aryl chlorides, attributed to their compatibility with electron-deficient catalysts like XPhos-Pd-G2 .
Stability and Handling
Trifluoroborates are generally more stable than boronic acids, but substituents influence hydrolytic sensitivity:
Insights :
- The pyridin-2-yl group’s polarity may accelerate hydrolysis compared to non-polar aryl groups.
- Dichlorophenyl derivatives are ideal for long-term storage but may require pre-activation (e.g., with KF) to enhance reactivity .
Biological Activity
Potassium (pyridin-2-yl)trifluoroborate is an organoboron compound that has gained attention due to its potential applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of a pyridine ring and a trifluoroborate moiety, is known for its stability and reactivity in various chemical transformations, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. However, its specific biological activities remain less documented compared to other organoboron compounds.
This compound typically appears as a white crystalline solid and is soluble in polar solvents like water and ethanol. Its chemical structure contributes to its reactivity, making it a valuable reagent in synthetic chemistry.
| Property | Description |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in water, ethanol |
| Chemical Formula | K(C₅H₄BF₃N) |
Potential Biological Applications
- Pharmaceutical Synthesis : Organoboron compounds are often used to create biologically active molecules through cross-coupling reactions.
- Agrochemical Development : Similar compounds have been utilized in developing pesticides and herbicides.
- Drug Discovery : The incorporation of boron into drug candidates can enhance their pharmacological properties.
Case Studies and Research Findings
Several studies have explored the use of potassium trifluoroborates in various synthetic applications, highlighting their utility in creating complex organic molecules.
- Suzuki Coupling Reactions : Research has demonstrated the effectiveness of this compound in Suzuki coupling reactions, which are vital for forming biaryl compounds that often exhibit biological activity. For instance, moderate to good yields were achieved when using potassium cyclopropyltrifluoroborate in cross-coupling with benzyl chlorides .
- Palladium-Catalyzed Reactions : A study reported an efficient one-pot synthesis of ortho-arylated 2-phenylpyridine derivatives using potassium aryltrifluoroborates in the presence of palladium catalysts . The reaction conditions optimized for these transformations indicate the potential for developing new compounds with biological significance.
- Copper-Catalyzed Transformations : Research also highlighted the use of potassium cyclopropyltrifluoroborate in copper-catalyzed cyclopropylation reactions, which improved yield and reproducibility significantly . Such transformations can lead to novel drug candidates.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with other similar organoboron compounds:
| Compound | Yield (%) | Application Area |
|---|---|---|
| Potassium Cyclopropyltrifluoroborate | 57 | Csp³-Csp³ Couplings |
| Potassium Phenyltrifluoroborate | 85 | Suzuki Coupling |
| Potassium Alkoxymethyltrifluoroborate | 66 | Cross-Coupling |
Q & A
Q. What are the optimal synthetic routes for preparing potassium (pyridin-2-yl)trifluoroborate?
this compound is typically synthesized via the reaction of pyridin-2-ylboronic acid with potassium hydrogen fluoride (KHF₂) in aqueous media. The reaction requires a base (e.g., K₂CO₃) to stabilize the trifluoroborate anion and ensure pH control. Purification involves crystallization or Soxhlet extraction to isolate the product from inorganic byproducts .
- Key parameters :
- Temperature: 20–40°C (prevents decomposition of the trifluoroborate group).
- Solvent: Water or aqueous THF for solubility.
- Yield optimization: Use 3 equivalents of alkoxide for SN2 displacement reactions .
Q. How should researchers handle and store this compound to ensure stability?
The compound is hygroscopic and sensitive to air/moisture. Storage recommendations include:
- Conditions : 2–8°C in airtight containers under inert gas (N₂/Ar).
- Handling : Use dry gloves (e.g., nitrile) and safety glasses to avoid skin/eye contact (GHS Category 1 for skin/eye irritation) .
Q. What analytical methods are most reliable for characterizing this compound?
- NMR spectroscopy : ¹⁹F NMR (δ ≈ -131 to -135 ppm for BF₃⁻), ¹¹B NMR (quartet, J = 37–40 Hz), and ¹H/¹³C NMR for pyridinyl protons .
- Mass spectrometry : HRMS (ESI⁺) to confirm molecular ion peaks (e.g., [M⁺] at m/z 209.02 for C₇H₄BF₃KN) .
- Elemental analysis : Verify boron and fluorine content (±0.3% tolerance) .
Advanced Research Questions
Q. How do endogenous boronic acid and fluoride influence the reactivity of potassium trifluoroborates in Suzuki-Miyaura coupling?
During coupling, trifluoroborates hydrolyze to generate trace boronic acid (R-B(OH)₂) and fluoride (F⁻). Fluoride activates Pd catalysts by forming [Pd-F] intermediates, while boronic acid participates in transmetalation. However, excess fluoride can inhibit catalysis by precipitating Pd as PdF₂. Optimal performance requires biphasic solvents (e.g., toluene/water) to balance hydrolysis and catalyst stability .
- Critical findings :
- Aqueous THF outperforms toluene/water in suppressing protodeboronation side reactions (<2% vs. 55%) .
- Base strength (e.g., K₂CO₃ vs. Cs₂CO₃) affects hydrolysis rates and boronate equilibrium .
Q. What strategies mitigate side reactions during cross-coupling of this compound with electron-deficient aryl chlorides?
Q. How can computational methods predict the reactivity of this compound in novel transformations?
Density functional theory (DFT) calculations assess:
- Boron center electrophilicity : Lower LUMO energy correlates with faster transmetalation.
- Steric effects : Pyridinyl substituents influence accessibility of the BF₃⁻ group. Tools like Gaussian 16 with B3LYP/6-31G(d) basis sets are standard for modeling .
Data Contradictions and Resolution
Q. Why do reported yields for trifluoroborate-based couplings vary across studies?
Discrepancies arise from:
Q. How does the (pyridin-2-yl) group impact trifluoroborate stability compared to alkyl/aryl analogs?
Pyridinyl groups enhance stability via conjugation with the boron center but reduce solubility in nonpolar solvents. Comparative studies show:
- Half-life in D₂O : >48 h for pyridinyl vs. <12 h for alkyltrifluoroborates .
- Reactivity : Pyridinyl derivatives require higher temperatures (80–100°C) for coupling due to steric hindrance .
Methodological Recommendations
Q. What protocols optimize the synthesis of gram-scale this compound?
- Scale-up procedure :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
